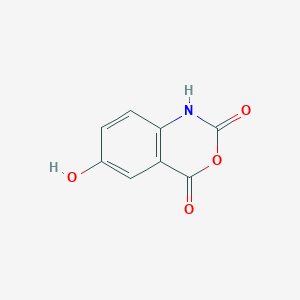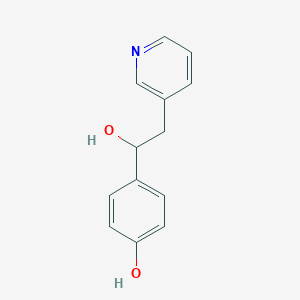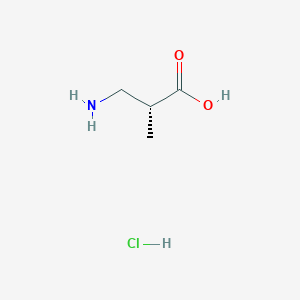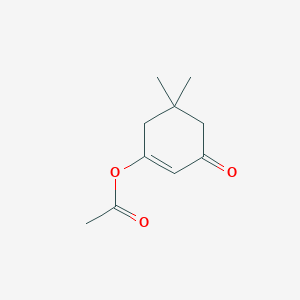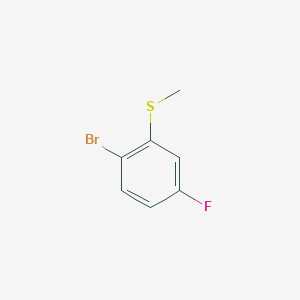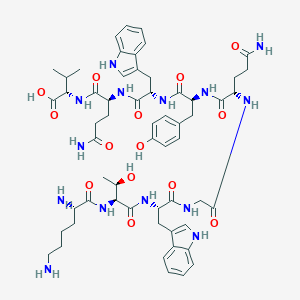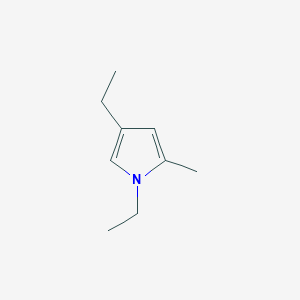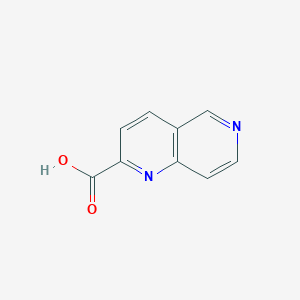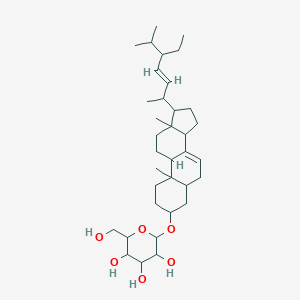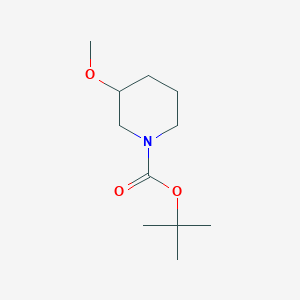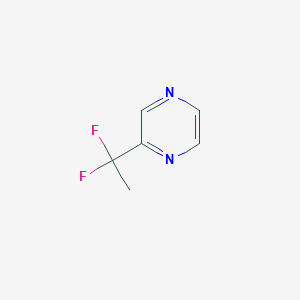![molecular formula C13H17NO B174295 スピロ[クロマン-2,4'-ピペリジン] CAS No. 147372-85-8](/img/structure/B174295.png)
スピロ[クロマン-2,4'-ピペリジン]
概要
説明
Spiro[chroman-2,4’-piperidine] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structural feature where two rings are connected through a single atom. This compound contains a chroman ring and a piperidine ring, making it a six-membered tricyclic molecule with oxygen and nitrogen as heteroatoms. Spiro[chroman-2,4’-piperidine] has garnered significant attention due to its versatile features and its incorporation in a wide variety of pharmaceuticals and bio-chemicals .
科学的研究の応用
Spiro[chroman-2,4’-piperidine] has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of novel bioactive compounds.
Biology: Incorporated in biochemical studies to understand its interactions with biological molecules.
作用機序
Target of Action
Spiro[chroman-2,4’-piperidine] is a versatile scaffold that has been utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals and biochemicals . The piperidine moiety, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .
Mode of Action
The functionalization of the basic spiro[chroman-2,4’-piperidine] entity leads to structural diversity in product structure . This diversity allows the compound to interact with its targets in various ways, leading to a range of biological activities.
Biochemical Pathways
Compounds with this backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents . This suggests that Spiro[chroman-2,4’-piperidine] may affect a variety of biochemical pathways related to these conditions.
Result of Action
The diverse biological activities in the assorted derivatives of Spiro[chroman-2,4’-piperidine] indicate its potential in ameliorating various disease conditions . .
Safety and Hazards
将来の方向性
In the recent past, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This highlights the remarkable development in the synthesis of spiro[chroman-2,4’-piperidine]-4(3H)-one-derived compounds over the past several years while focusing on the aspects of their therapeutical importance .
生化学分析
Biochemical Properties
Spiro[chroman-2,4’-piperidine] has been incorporated in a wide variety of pharmaceuticals and biochemicals . It has shown its pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor
Cellular Effects
It has shown potential in influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Spiro[chroman-2,4’-piperidine] vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
The synthesis of spiro[chroman-2,4’-piperidine] typically involves the simultaneous reactions of condensation and cyclization. One common synthetic route involves the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in the presence of a base such as pyrrolidine. This base-catalyzed spirocyclization leads to the formation of the spiro compound . Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity, focusing on the use of cost-effective reagents and scalable processes.
化学反応の分析
Spiro[chroman-2,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex spiro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
類似化合物との比較
Spiro[chroman-2,4’-piperidine] is unique due to its specific structural features and the presence of both oxygen and nitrogen heteroatoms. Similar compounds include:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with similar structural features but different functional groups.
Spirochromanones: Compounds with a spirochroman backbone, often possessing different substituents and biological activities
These similar compounds share some pharmacological properties but differ in their specific interactions and applications, highlighting the uniqueness of spiro[chroman-2,4’-piperidine].
特性
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWKFTXXFZPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of Spiro[chroman-2,4'-piperidine] derivatives concerning their ACC inhibitory activity?
A2: The abstract [] highlights that the Spiro[chroman-2,4'-piperidine] scaffold can be modified at various positions to modulate its ACC inhibitory activity. Specifically, it mentions modifications at the Ar1, R1, R3, and R4 positions. For example, Ar1 can be substituted with aromatic rings like indole, benzimidazole, or 1,2-benzisoxazole, while R1 can be phenyl, tetrazolyl, or pyridyl. This suggests that different substituents at these positions can influence the potency and selectivity of these compounds as ACC inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

